4-Ethyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran

Catalog No.
S13046402
CAS No.
143913-60-4
M.F
C11H18O
M. Wt
166.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-...

CAS Number

143913-60-4

Product Name

4-Ethyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran

IUPAC Name

4-ethyl-2-(2-methylprop-1-enyl)-3,6-dihydro-2H-pyran

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C11H18O/c1-4-10-5-6-12-11(8-10)7-9(2)3/h5,7,11H,4,6,8H2,1-3H3

InChI Key

WMBOZKLQUAEIEY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCOC(C1)C=C(C)C

4-Ethyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran is a chemical compound belonging to the class of dihydropyrans, characterized by a six-membered oxygen-containing heterocyclic structure. Its molecular formula is C10H16OC_{10}H_{16}O and it has a molecular weight of approximately 152.2334 g/mol. The compound features a unique arrangement of substituents that contribute to its distinct properties and potential applications in various fields, particularly in flavor and fragrance industries.

The reactivity of 4-Ethyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran can be attributed to its functional groups, which allow it to participate in various organic reactions. For example:

  • Electrophilic Addition: The double bond in the 2-methylprop-1-en-1-yl group can undergo electrophilic addition reactions.
  • Nucleophilic Substitution: The compound may also participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom in the pyran ring.
  • Hydrogenation: The unsaturated bonds can be hydrogenated under appropriate conditions, altering its structure and properties.

Research on the biological activity of 4-Ethyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran indicates potential applications as a flavoring agent due to its pleasant odor profile. It is classified as a flavor and fragrance agent, often used in formulations to enhance sensory characteristics. Additionally, compounds with similar structures have been noted for their antimicrobial properties, suggesting that this compound may exhibit some level of biological activity worth further investigation.

Several synthetic routes have been developed to produce 4-Ethyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran. Common methods include:

  • Conventional Organic Synthesis: Utilizing starting materials such as aldehydes and ketones combined with appropriate catalysts to facilitate cyclization.
  • Michael Addition: Employing Michael addition reactions where a nucleophile adds to an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyran ring.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that streamline the production process by combining multiple reaction steps into a single procedure.

4-Ethyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran finds applications primarily in:

  • Flavoring Agents: Used in food products for its aromatic qualities.
  • Fragrance Industry: Incorporated into perfumes and scented products due to its pleasant scent profile.

Its unique structure allows it to impart specific flavor notes that are desirable in various culinary and cosmetic applications.

Interaction studies involving 4-Ethyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran focus on its behavior with other compounds in mixtures. These studies often assess:

  • Synergistic Effects: How this compound interacts with other flavoring agents or fragrances to enhance or modify sensory perceptions.
  • Stability Assessments: Evaluating how it maintains its properties under different conditions (e.g., temperature, pH) when mixed with other substances.

Such studies are crucial for formulating stable and effective products in both food and cosmetic industries.

Several compounds share structural similarities with 4-Ethyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Nerol OxideC10H18OC_{10}H_{18}OKnown for its floral aroma; widely used in perfumery .
Rose OxideC10H18OC_{10}H_{18}OExhibits a rose-like scent; utilized in fragrance formulations .
3,6-Dihydro-4-methylpyranC10H16OC_{10}H_{16}OSimilar dihydropyran structure; potential applications in flavors .

Uniqueness

The uniqueness of 4-Ethyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran lies in its specific ethyl and isopropenyl substituents which influence both its chemical reactivity and sensory profile compared to these similar compounds. This structural distinction may lead to unique interactions within formulations that are not replicated by its analogs.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

166.135765193 g/mol

Monoisotopic Mass

166.135765193 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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